5,6,7,8-Tetrahydroquinoline-3,4-diamine
CAS No.: 151224-98-5
Cat. No.: VC21122192
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151224-98-5 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
| Standard InChI Key | BKZFAIYIAGITSG-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=C(C(=C2C1)N)N |
| Canonical SMILES | C1CCC2=NC=C(C(=C2C1)N)N |
Introduction
Chemical Properties and Structure
5,6,7,8-Tetrahydroquinoline-3,4-diamine has a well-defined chemical structure with specific physicochemical properties. The molecular characteristics of this compound are presented in the following comprehensive table:
Structural Identification and Properties
| Property | Value |
|---|---|
| CAS Number | 151224-98-5 |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Exact Mass | 163.11100 |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
| Standard InChIKey | BKZFAIYIAGITSG-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=C(C(=C2C1)N)N |
| Canonical SMILES | C1CCC2=NC=C(C(=C2C1)N)N |
The compound features a partially hydrogenated quinoline core with two amino groups located at positions 3 and 4 of the ring system. The presence of the two amino groups confers potential hydrogen bonding capabilities, while the partially saturated ring structure influences the compound's conformation and reactivity .
Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Not specified in available literature |
| LogP | 1.63610 |
| PSA (Polar Surface Area) | 65.66000 |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
The compound has a moderate calculated LogP value of 1.63610, suggesting a balance between hydrophilicity and lipophilicity. This property may influence its potential for membrane permeability in biological systems. The polar surface area (PSA) of 65.66000 indicates the presence of polar atoms (nitrogen) that contribute to potential hydrogen bonding interactions .
Research Findings on 5,6,7,8-Tetrahydroquinoline-3,4-diamine
Studies on Related Compounds
Research on related tetrahydroquinoline derivatives has shown promising results in several areas:
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Antimicrobial Activity: Some tetrahydroquinoline derivatives have demonstrated antimicrobial activity, suggesting potential applications in this therapeutic area . The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with various reagents including dimethylformamide dimethyl acetal, carbon disulfide, urea, thiourea, and others has been studied to develop compounds with antimicrobial properties.
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Catalytic Applications: As mentioned previously, amino-substituted tetrahydroquinolines have been incorporated into metal complexes for catalytic applications . The coordination chemistry of such compounds with transition metals like iridium has enabled the development of effective catalysts for asymmetric reactions.
Future Research Directions
Based on the properties and structural features of 5,6,7,8-tetrahydroquinoline-3,4-diamine, several promising research directions can be identified:
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Comprehensive biological activity screening to identify potential therapeutic applications
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Investigation of coordination chemistry with various transition metals for catalytic applications
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Exploration of synthetic methodologies to prepare derivatives with enhanced or targeted properties
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Studies on pharmacokinetics, toxicity, and efficacy in relevant disease models if biological activity is identified
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Development of structure-activity relationships to guide optimization of active derivatives
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